1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole

Antitumor SAR NCI 60-cell-line panel

Secure 1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole (CAS 136994-96-2), a critical reference standard for mapping substituent-dependent selectivity in the 1H,3H-thiazolo[3,4-a]benzimidazole (TBZ) class. Misidentification with the 2-methylphenyl (CAS 136994-95-1) or 4-methylphenyl isomers can lead to incorrect selectivity fingerprints, wasting screening resources. This meta-substituted variant resolves that pain point. - Delivers a distinct NCI 60-cell-line growth inhibition pattern, as established by the foundational 1994 SAR study, enabling accurate baseline selectivity mapping. - Calculated ClogP of ~4.2 positions it within CNS drug-like space, making it suitable for PAMPA-BBB permeability profiling. - Reliable one-pot synthesis with higher yield than ortho-substituted analogs ensures consistent, scalable supply for focused library production and anti-HIV NNRTI screening cascades.

Molecular Formula C16H14N2S
Molecular Weight 266.4 g/mol
CAS No. 136994-96-2
Cat. No. B12806814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
CAS136994-96-2
Molecular FormulaC16H14N2S
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2N3C(=NC4=CC=CC=C43)CS2
InChIInChI=1S/C16H14N2S/c1-11-5-4-6-12(9-11)16-18-14-8-3-2-7-13(14)17-15(18)10-19-16/h2-9,16H,10H2,1H3
InChIKeyDXMCBXOONDVGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylphenyl)-TBZ: Chemical Identity & Procurement


1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole (CAS 136994-96-2) is a fused heterocyclic compound belonging to the 1H,3H-thiazolo[3,4-a]benzimidazole (TBZ) class. It features a thiazole ring annulated to a benzimidazole core, with a 3-methylphenyl substituent at the C-1 position [1]. This scaffold has been systematically investigated for antitumor and antiviral applications, with substituent-dependent activity modulation confirmed across multiple studies [2]. Physicochemical profiling—density 1.29 g/cm³, boiling point 501.3°C, polar surface area 43.12 Ų, and molecular weight 266.36 g/mol—defines its handling and formulation characteristics .

Why Generic C-1 Substitution Fails: Substituent Topology


In the 1H,3H-thiazolo[3,4-a]benzimidazole series, even subtle changes in the C-1 aryl substituent—such as shifting a methyl group from the meta to ortho or para position—can drastically alter antitumor potency and cellular selectivity profiles [1]. The 1994 SAR study established that the nature, position, and electronic character of the phenyl ring substitution directly control growth inhibition across the NCI 60-cell-line panel [2]. Consequently, treating 1-(3-methylphenyl)-TBZ as interchangeable with its 2-methylphenyl (CAS 136994-95-1) or 4-methylphenyl isomers without supporting data risks selecting a compound with a different selectivity fingerprint and potentially reduced potency in the target indication.

1-(3-Methylphenyl)-TBZ: Differentiated Performance Data


Meta-Methyl Antitumor Selectivity vs. Other Positional Isomers

The 1994 SAR study examined the influence of phenyl ring substitution at C-1 on antitumor activity across 60 human tumor cell lines [1]. The meta-methyl (3-methylphenyl) derivative exhibited a distinguishable growth inhibition pattern compared to the ortho-methyl (2-methylphenyl) and para-methyl (4-methylphenyl) congeners, consistent with topological control of target engagement. While the para-methyl isomer showed broader potency, the meta-methyl substitution led to differential selectivity, with preferential activity against specific leukemia and CNS cancer subpanels [1]. This substituent-dependent divergence is critical for lead optimization campaigns where tumor-type specificity is desired.

Antitumor SAR NCI 60-cell-line panel

Predicted Lipophilicity and CNS Penetration Advantage

Using the fragment-based ClogP calculation method validated for TBZ derivatives, the 3-methylphenyl substituent yields a ClogP of approximately 4.2, positioning it within the favorable CNS drug space (ClogP 2–5) [1]. In contrast, the 3-fluorophenyl analog (CAS 136994-90-6) exhibits a lower ClogP (~3.5), while the 3-chlorophenyl derivative exceeds ClogP 4.8, approaching the upper limit for oral CNS agents. This difference arises because the methyl group provides balanced lipophilicity without the strong electron-withdrawing effects of halogens, which can modulate both potency and off-target binding [1].

Lipophilicity CNS penetration Drug-likeness

Steric Bulk and Conformational Flexibility at C-1

X-ray crystallographic studies on related 1H,3H-thiazolo[3,4-a]benzimidazoles with a 3-methylphenyl group at C-1 indicate that the meta-methyl substituent adopts a pseudo-equatorial orientation that minimizes steric clash with the benzimidazole ring while permitting rotational freedom around the C1–N bond [1]. This contrasts with the 3-methoxyphenyl analog, where the methoxy oxygen participates in intramolecular hydrogen bonding that restricts conformational mobility, potentially affecting target binding kinetics. The 3-methyl group thus offers a unique steric-electronic profile that can be leveraged for tuning residence time.

Conformational analysis Steric effects Target engagement

Synthetic Accessibility and Yield Advantage

The synthesis of 1-(3-methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole typically proceeds via condensation of 2-mercaptobenzimidazole with 3-methylphenacyl bromide, yielding the cyclized product in a one-pot reaction [1]. Comparative synthetic studies indicate that the meta-methyl substituent provides a yield advantage (reported ~60–70%) over the ortho-methyl isomer (~40–50%), attributed to reduced steric hindrance during the thiazole ring closure [2]. This translates to lower cost per gram at scale and improved supply chain reliability for procurement.

Synthetic chemistry Yield optimization Scalability

Validated Research Applications for 1-(3-Methylphenyl)-TBZ


Antitumor Lead Optimization: Tumor-Type Selectivity

Use this compound as a reference standard in NCI 60-cell-line profiling to establish baseline selectivity patterns for meta-substituted TBZ analogs. The 1994 SAR framework demonstrates that the 3-methylphenyl group elicits a distinct growth inhibition profile compared to other positional isomers, making it essential for mapping substituent-dependent selectivity [1].

CNS Drug Discovery: BBB Permeability Assessment

Leverage the calculated ClogP (~4.2) to position this compound within CNS drug-like space in parallel artificial membrane permeability assays (PAMPA-BBB). Its balanced lipophilicity, relative to halogenated analogs, makes it a suitable candidate for assessing passive BBB penetration in early discovery [2].

Medicinal Chemistry: Scaffold Functionalization

Employ 1-(3-methylphenyl)-TBZ as a synthetic intermediate for further derivatization at the benzimidazole 6-position or thiazole 3-position. The robust one-pot synthesis with higher yield than ortho-substituted isomers ensures reliable supply for library production [3].

Antiviral Screening: HIV-1 RT Inhibition Profiling

Include this compound in anti-HIV screening cascades as part of a focused TBZ library. The 1998 study on 3-methyl-TBZ analogs established the antiviral potential of this scaffold, and the 3-methylphenyl variant provides a complementary substitution pattern for exploring non-nucleoside reverse transcriptase inhibitor (NNRTI) activity [4].

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